molecular formula C13H21NO2 B12651237 2-(2-Adamantylmethylamino)acetic acid

2-(2-Adamantylmethylamino)acetic acid

Cat. No.: B12651237
M. Wt: 223.31 g/mol
InChI Key: BAMJORUAMQNVFG-UHFFFAOYSA-N
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Description

2-(2-Adamantylmethylamino)acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Adamantylmethylamino)acetic acid typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve catalytic processes. For example, the oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants can generate minor amounts of dehydroadamantanes . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Adamantylmethylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various adamantane derivatives, such as adamantanones, adamantanols, and substituted adamantanes .

Scientific Research Applications

2-(2-Adamantylmethylamino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Adamantylmethylamino)acetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, adamantane derivatives are known to inhibit viral replication by interfering with viral proteins . The pathways involved often include inhibition of enzymatic activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Aminoadamantane: Known for its antiviral activity against Influenza A.

    2-Adamantanone: Used in the synthesis of various pharmaceuticals.

    Adamantane-1-carboxylic acid: A precursor for many adamantane derivatives.

Uniqueness

2-(2-Adamantylmethylamino)acetic acid is unique due to its specific amino acid structure, which provides distinct chemical and biological properties

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-(2-adamantylmethylamino)acetic acid

InChI

InChI=1S/C13H21NO2/c15-13(16)7-14-6-12-10-2-8-1-9(4-10)5-11(12)3-8/h8-12,14H,1-7H2,(H,15,16)

InChI Key

BAMJORUAMQNVFG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3CNCC(=O)O

Origin of Product

United States

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